N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide
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Overview
Description
“N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, which is a naphthalene ring (a type of polycyclic aromatic hydrocarbon) with an amide functional group attached. It also has a cyclopropyl group (a three-membered carbon ring) with a hydroxymethyl group attached .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable naphthalene derivative with a compound containing the “(1-(hydroxymethyl)cyclopropyl)methyl” moiety . The synthesis could potentially involve steps like nucleophilic substitution, condensation, or amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring, an amide functional group, and a cyclopropyl ring. The hydroxymethyl group attached to the cyclopropyl ring could potentially introduce some polarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The compound could also undergo electrophilic aromatic substitution reactions at the naphthalene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like the presence of the aromatic naphthalene ring, the polar amide group, and the cyclopropyl ring would all influence its properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Alzheimer's Disease Diagnosis and Treatment Monitoring
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-1-naphthamide derivatives, such as [18F]FDDNP, have been utilized in Alzheimer's disease research to non-invasively visualize and quantify neurofibrillary tangles and beta-amyloid plaques in living patients using positron emission tomography (PET). This application aids in the early diagnosis and treatment monitoring of Alzheimer's disease by providing insights into the density and distribution of pathological protein deposits in the brain, correlating with cognitive impairments. The technique's diagnostic value lies in its ability to differentiate Alzheimer's patients from controls based on the probe's retention in affected brain regions, supporting its potential in personalized medicine approaches for Alzheimer's disease (Shoghi-Jadid et al., 2002).
Organic Synthesis and Chemistry
This compound and its analogues have shown versatility in organic synthesis, serving as key intermediates in the formation of diastereoisomeric atropisomers. These compounds exhibit distinct stereochemical properties that are exploited in the synthesis of complex organic molecules. For instance, the addition of lithiated derivatives to aldehydes results in moderate to good diastereoselectivity, highlighting their utility in stereoselective synthesis (Bowles, Clayden, & Tomkinson, 1995). Moreover, the study of cyclisations of N-benzyl naphthamide derivatives underlines their role in generating novel heterocyclic structures, demonstrating their broad applicability in medicinal chemistry and drug discovery (Ahmed, Clayden, & Rowley, 1998).
Histochemical Techniques
Complex naphthols, including this compound derivatives, have found applications in histochemical techniques for the demonstration of tissue oxidase (cytochrome oxidase) activity. These compounds serve as new reagents that enable the visualization of enzyme activity in tissues, aiding in the study of cellular metabolism and pathological conditions. The use of these derivatives in histochemistry offers improved staining techniques for research in cellular biology and pathology (Burstone, 1959).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-11-16(8-9-16)10-17-15(19)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFKSIVMWLBZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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